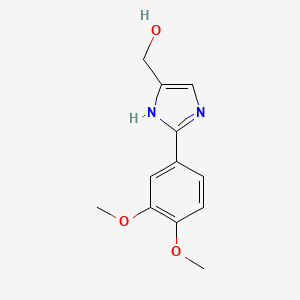
2-(5-Bromo-8-quinolyl)imidazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-8-quinolyl)imidazole-5-methanol is a heterocyclic compound that features both quinoline and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the hydroxyl group in its structure provides unique reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of quinoline derivatives followed by cyclization with imidazole and subsequent functional group modifications.
-
Bromination of Quinoline:
- Starting Material: 8-quinoline
- Reagent: Bromine
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Cyclization with Imidazole:
- Intermediate: 5-Bromo-8-quinoline
- Reagent: Imidazole
- Solvent: Ethanol
- Conditions: Reflux for several hours
-
Functional Group Modification:
- Intermediate: 2-(5-Bromo-8-quinolyl)imidazole
- Reagent: Formaldehyde
- Solvent: Methanol
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Bromo-8-quinolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amine or thiol in ethanol at reflux temperature.
Major Products:
Oxidation: 2-(5-Bromo-8-quinolyl)imidazole-5-carbaldehyde
Reduction: 2-(8-Quinolyl)imidazole-5-methanol
Substitution: 2-(5-Amino-8-quinolyl)imidazole-5-methanol or 2-(5-Thio-8-quinolyl)imidazole-5-methanol
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-8-quinolyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol involves its interaction with molecular targets such as DNA and proteins. The bromine atom and the hydroxyl group facilitate binding to these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Chloro-8-quinolyl)imidazole-5-methanol
- 2-(5-Fluoro-8-quinolyl)imidazole-5-methanol
- 2-(5-Iodo-8-quinolyl)imidazole-5-methanol
Comparison:
Uniqueness: The presence of the bromine atom in 2-(5-Bromo-8-quinolyl)imidazole-5-methanol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and selectivity towards molecular targets.
Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H10BrN3O |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
[2-(5-bromoquinolin-8-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C13H10BrN3O/c14-11-4-3-10(12-9(11)2-1-5-15-12)13-16-6-8(7-18)17-13/h1-6,18H,7H2,(H,16,17) |
InChI-Schlüssel |
PBJOTKPSTLBNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)C3=NC=C(N3)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)
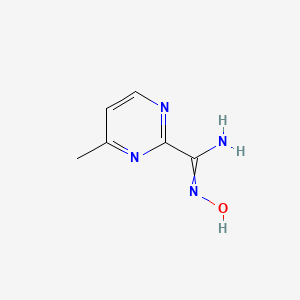
![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)

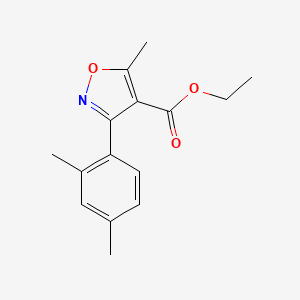

![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)

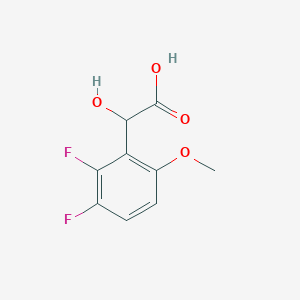
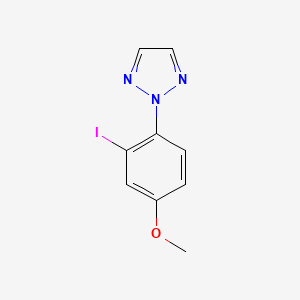
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)

